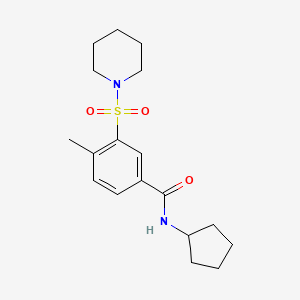
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as EMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMPC is a pyrazole-based compound that has shown promising results in scientific research, particularly in the areas of cancer treatment, anti-inflammatory effects, and neuroprotection.
Mechanism of Action
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the inhibition of various signaling pathways that are involved in cancer progression and inflammation. 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the PI3K/Akt/mTOR pathway, which is responsible for cell proliferation and survival. 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have a wide range of biochemical and physiological effects. Studies have shown that 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can induce cell cycle arrest, inhibit cell migration and invasion, and promote cell death in cancer cells. Additionally, 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to reduce oxidative stress and inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its high specificity towards cancer cells and its ability to induce apoptosis in cancer cells. Additionally, 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have low toxicity in animal models. However, one of the limitations of using 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. One potential area of research is the development of more efficient synthesis methods for 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and its potential applications in other areas such as neuroprotection. Finally, more studies are needed to determine the optimal dosage and administration route for 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in various animal models.
Synthesis Methods
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-ethoxy-3-methoxybenzaldehyde and hydrazine hydrate in the presence of acetic acid, followed by the reaction with ethyl acetoacetate and hydrazine hydrate. The resulting compound is then subjected to cyclization with the help of phosphorous oxychloride and triethylamine. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in cancer treatment. Studies have shown that 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits anti-tumor effects by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have anti-inflammatory effects by suppressing the production of inflammatory cytokines and reducing oxidative stress.
properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-3-20-11-5-4-8(6-12(11)19-2)9-7-10(17-16-9)13(18)15-14/h4-7H,3,14H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDZOBLCOSMUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5061180.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)
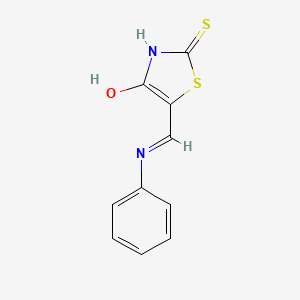
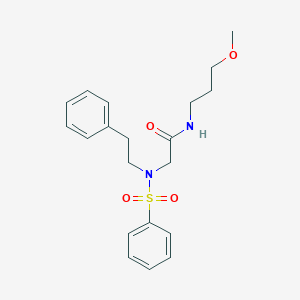
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5061208.png)
![11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5061211.png)
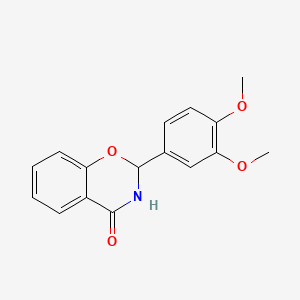
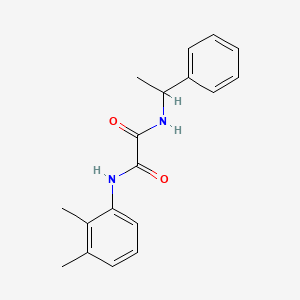
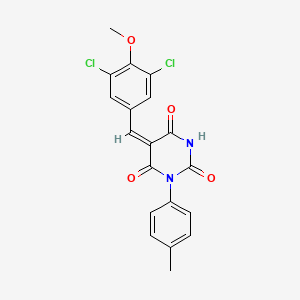

![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B5061278.png)
